molecular formula C29H36O6 B607058 Demethylzeylasteral CAS No. 107316-88-1

Demethylzeylasteral

Cat. No.: B607058
CAS No.: 107316-88-1
M. Wt: 480.6 g/mol
InChI Key: ZDZSFWLPCFRASW-CPISFEQASA-N
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Mechanism of Action

Demethylzeylasteral is a triterpene compound isolated from Tripterygium wilfordii Hook F, known for its anti-inflammatory, immunosuppressive, and anti-tumor activities .

Target of Action

This compound primarily targets lactate by inhibiting histone lactylation to suppress the tumorigenicity of liver cancer stem cells . It also interacts with JAK3 in CD8+ T cells and JAK2 in IFN-γ-stimulated keratinocytes .

Mode of Action

This compound interferes with the lactylation of a metabolic stress-related histone, thus suppressing the tumorigenesis of liver cancer stem cells . It also inhibits the phosphorylation of JAK3 and STAT5 following IL-2 treatment .

Biochemical Pathways

This compound affects the glycolysis metabolic pathway, focusing on lactate downstream regulation as the molecular target . It also initiates extrinsic apoptosis against prostate cancer cells by inducing ROS-mediated ER stress and suppressing autophagic flux .

Pharmacokinetics

It’s known that the compound exhibits significant cytotoxicity to cancer cells in vitro and induces cell cycle arrest at the s-phase in a dose-dependent manner .

Result of Action

This compound has been shown to reduce CD8+ T cell infiltration in the epidermis and alleviate the extent of depigmentation in a vitiligo mouse model . It also decreases the proliferation, CD69 membrane expression, and IFN-γ, granzyme B, and perforin levels in CD8+ T cells isolated from patients with vitiligo .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the culture supernatants pretreated with this compound under IFN-γ stressed keratinocytes markedly blocked the migration of CXCR3+ CD8+ T cells .

Biochemical Analysis

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Demethylzeylasteral is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it may also affect metabolic flux or metabolite levels . The specifics of these interactions and effects are still being studied.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. It may also affect its localization or accumulation

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of demethylzeylasteral involves multiple steps, typically starting from naturally occurring triterpenoids. The process includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired structural modifications.

Industrial Production Methods: Industrial production of this compound is primarily based on extraction from Tripterygium wilfordii. The plant material is processed to isolate the compound using solvent extraction, followed by purification techniques such as chromatography. This method ensures a high yield and purity of the compound suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Demethylzeylasteral undergoes various chemical reactions, including:

    Oxidation: Converts hydroxyl groups to carbonyl groups.

    Reduction: Reduces carbonyl groups to hydroxyl groups.

    Substitution: Replaces functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Demethylzeylasteral is unique among triterpenoids due to its specific biological activities and molecular targets. Similar compounds include:

    Celastrol: Another triterpenoid from Tripterygium wilfordii with potent anti-inflammatory and anti-cancer properties.

    Triptolide: Known for its immunosuppressive and anti-tumor effects.

    Betulinic Acid: A triterpenoid with anti-cancer and anti-HIV activities.

Compared to these compounds, this compound offers a distinct profile of activities, particularly in its ability to regulate estrogen metabolism and immune responses .

Properties

IUPAC Name

(2R,4aS,6aR,6aS,14aS,14bR)-9-formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O6/c1-25-6-7-26(2,24(34)35)14-21(25)29(5)11-9-27(3)17-12-19(32)23(33)16(15-30)22(17)18(31)13-20(27)28(29,4)10-8-25/h12-13,15,21,32-33H,6-11,14H2,1-5H3,(H,34,35)/t21-,25-,26-,27+,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZSFWLPCFRASW-CPISFEQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C=O)O)O)C)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@]4(C5=CC(=C(C(=C5C(=O)C=C4[C@]3(CC2)C)C=O)O)O)C)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315726
Record name Demethylzeylasteral
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107316-88-1
Record name Demethylzeylasteral
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107316-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demethylzeylasteral
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are the primary molecular targets of Demethylzeylasteral?

A1: Research indicates that DEM interacts with a variety of molecular targets, contributing to its diverse pharmacological activities. Some key targets include:

  • AKT/CREB signaling pathway: DEM inhibits this pathway, impacting cell proliferation, migration, and apoptosis. []
  • NF-κB pathway: By suppressing the activation of this pathway, DEM exhibits anti-inflammatory effects in models of asthma, lupus nephritis, and unilateral ureteral obstruction. [, , ]
  • Wnt/β-catenin signaling pathway: DEM downregulates this pathway, influencing the epithelial-mesenchymal transition and proliferation of esophageal squamous cell carcinoma cells. [, ]
  • UDP-glucuronosyltransferases (UGT) 1A6 and 2B7: DEM demonstrates competitive inhibition towards these enzymes, which could have implications for drug-drug interactions. []
  • FBXW7/c-Myc axis: DEM upregulates FBXW7, an E3 ubiquitin ligase, leading to the degradation of c-Myc and subsequent inhibition of gastric cancer cell proliferation. []

Q2: How does this compound influence autophagy?

A2: DEM exhibits a biphasic effect on autophagy:

  • Low concentrations: Induces Beclin1-dependent autophagy by activating the ERK1/2 pathway and inhibiting the Akt/mTOR pathway. []
  • High concentrations: Suppresses autophagic flux, contributing to cell death. []

Q3: What is the molecular structure of this compound?

A3: DEM is a phenolic nortriterpene with the following structural characteristics:

  • Molecular formula: C29H38O5 []
  • Structure: 2,3-dihydroxy-6,23-dioxo-D:A-friedo-24-noroleana-1,3,5(10),7-tetraen-29-oic acid []

Q4: Is spectroscopic data available for this compound?

A4: Yes, structural elucidation of DEM has been performed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). []

Q5: What are the potential therapeutic applications of this compound?

A5: Preclinical studies suggest potential applications in various diseases, including:

  • Cancer: Exhibits antitumor activity in various cancers, including colorectal, gastric, pancreatic, lung, breast, and esophageal squamous cell carcinoma. [, , , , , , , , , , ]
  • Inflammatory diseases: Demonstrates anti-inflammatory effects in models of allergic asthma, lupus nephritis, and unilateral ureteral obstruction. [, , ]
  • Immune regulation: Possesses immunosuppressive properties and prolongs survival in animal models of organ transplantation. [, , , , ]

Q6: How does this compound influence cell cycle progression?

A6: DEM induces cell cycle arrest primarily at the G0/G1 phase in various cancer cell lines, attributed to the downregulation of cell cycle regulators such as CDK4, CDK6, Cyclin D1, and c-MYC. []

Q7: Does this compound affect apoptosis?

A7: Yes, DEM induces apoptosis in various cancer cells through both extrinsic and intrinsic pathways, involving caspase activation and modulation of Bcl-2 family proteins. [, , , , ]

Q8: How does this compound interact with other drugs?

A8: DEM exhibits strong inhibition towards UGT1A6 and UGT2B7, potentially leading to drug-drug interactions when co-administered with drugs primarily metabolized by these enzymes. [] Furthermore, DEM enhances the chemosensitivity of cancer cells to chemotherapeutic agents like 5-fluorouracil, gemcitabine, and docetaxel. [, , , ]

Q9: What is known about the pharmacokinetics of this compound?

A9: A sensitive LC-MS/MS method has been developed to quantify DEM in rat plasma, enabling pharmacokinetic studies. [] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion profile.

Q10: Is there a correlation between this compound serum concentration and its therapeutic effect?

A10: Preliminary evidence suggests that DEM serum concentration could serve as a biomarker for monitoring its efficacy in treating diabetic nephropathy. []

Q11: What is known about the toxicity profile of this compound?

A11: While DEM exhibits promising therapeutic potential, further research is required to comprehensively assess its safety profile, particularly long-term effects. One study suggests a potential for liver toxicity, highlighting the need for careful dosage considerations. []

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